molecular formula C12H10F2N4O3 B10948540 1-(difluoromethyl)-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide

1-(difluoromethyl)-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10948540
M. Wt: 296.23 g/mol
InChI Key: ADDTVTXQQDIBHH-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a nitrophenyl group, and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-2-nitroaniline with difluoromethylpyrazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(difluoromethyl)-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group and nitrophenyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The pyrazole ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

  • 1-(trifluoromethyl)-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide
  • 1-(difluoromethyl)-N-(4-chloro-2-nitrophenyl)-1H-pyrazole-5-carboxamide
  • 1-(difluoromethyl)-N-(4-methyl-2-aminophenyl)-1H-pyrazole-5-carboxamide

Comparison: 1-(difluoromethyl)-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both difluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10F2N4O3

Molecular Weight

296.23 g/mol

IUPAC Name

2-(difluoromethyl)-N-(4-methyl-2-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H10F2N4O3/c1-7-2-3-8(10(6-7)18(20)21)16-11(19)9-4-5-15-17(9)12(13)14/h2-6,12H,1H3,(H,16,19)

InChI Key

ADDTVTXQQDIBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=NN2C(F)F)[N+](=O)[O-]

Origin of Product

United States

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